molecular formula C27H22N2O2S B3307822 [(S)-N-2'-Amino[1,1'-binaphthalen]-2-yl]-4-methylbenzenesulfonamide CAS No. 933782-32-2

[(S)-N-2'-Amino[1,1'-binaphthalen]-2-yl]-4-methylbenzenesulfonamide

Cat. No.: B3307822
CAS No.: 933782-32-2
M. Wt: 438.5 g/mol
InChI Key: QVXFDVMJNPTVRL-UHFFFAOYSA-N
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Description

[(S)-N-2’-Amino[1,1’-binaphthalen]-2-yl]-4-methylbenzenesulfonamide is a chiral compound that has gained significant attention in the field of organic chemistry. This compound is known for its unique structural properties, which make it a valuable ligand in asymmetric synthesis and catalysis. The presence of both amino and sulfonamide functional groups allows it to participate in a variety of chemical reactions, making it a versatile tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(S)-N-2’-Amino[1,1’-binaphthalen]-2-yl]-4-methylbenzenesulfonamide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of (S)-2’-Amino-1,1’-binaphthalen-2-ol, which serves as the core structure.

    Sulfonamide Formation: The amino group of (S)-2’-Amino-1,1’-binaphthalen-2-ol is reacted with 4-methylbenzenesulfonyl chloride under basic conditions to form the sulfonamide derivative.

    Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of [(S)-N-2’-Amino[1,1’-binaphthalen]-2-yl]-4-methylbenzenesulfonamide may involve large-scale batch reactions with optimized conditions to maximize yield and minimize waste. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[(S)-N-2’-Amino[1,1’-binaphthalen]-2-yl]-4-methylbenzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to the corresponding amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

[(S)-N-2’-Amino[1,1’-binaphthalen]-2-yl]-4-methylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis, facilitating the production of enantiomerically pure compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of chiral drugs.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals, where chiral purity is crucial.

Mechanism of Action

The mechanism of action of [(S)-N-2’-Amino[1,1’-binaphthalen]-2-yl]-4-methylbenzenesulfonamide involves its interaction with molecular targets through its amino and sulfonamide functional groups. These interactions can lead to the formation of stable complexes with metal ions, which are essential in catalytic processes. The compound’s chiral nature allows it to induce asymmetry in chemical reactions, making it a valuable tool in enantioselective synthesis.

Comparison with Similar Compounds

Similar Compounds

    (S)-2’-Amino-1,1’-binaphthalen-2-ol: A precursor to the target compound, used as a chiral ligand in asymmetric synthesis.

    (S)-1,1’-Bi-2-naphthol (BINOL): Another chiral ligand widely used in asymmetric catalysis.

    (S)-1,1’-Binaphthyl-2,2’-diamine: A chiral diamine used in various catalytic applications.

Uniqueness

[(S)-N-2’-Amino[1,1’-binaphthalen]-2-yl]-4-methylbenzenesulfonamide stands out due to its dual functional groups (amino and sulfonamide), which provide additional versatility in chemical reactions compared to its analogs. Its ability to form stable complexes with metal ions and induce asymmetry in reactions makes it a unique and valuable compound in the field of synthetic chemistry.

Properties

IUPAC Name

N-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O2S/c1-18-10-14-21(15-11-18)32(30,31)29-25-17-13-20-7-3-5-9-23(20)27(25)26-22-8-4-2-6-19(22)12-16-24(26)28/h2-17,29H,28H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVXFDVMJNPTVRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(S)-N-2'-Amino[1,1'-binaphthalen]-2-yl]-4-methylbenzenesulfonamide
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[(S)-N-2'-Amino[1,1'-binaphthalen]-2-yl]-4-methylbenzenesulfonamide
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[(S)-N-2'-Amino[1,1'-binaphthalen]-2-yl]-4-methylbenzenesulfonamide
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[(S)-N-2'-Amino[1,1'-binaphthalen]-2-yl]-4-methylbenzenesulfonamide
Reactant of Route 5
[(S)-N-2'-Amino[1,1'-binaphthalen]-2-yl]-4-methylbenzenesulfonamide
Reactant of Route 6
[(S)-N-2'-Amino[1,1'-binaphthalen]-2-yl]-4-methylbenzenesulfonamide

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